molecular formula C15H25BO4 B2676840 Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate CAS No. 497959-39-4

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate

Cat. No.: B2676840
CAS No.: 497959-39-4
M. Wt: 280.17
InChI Key: LRAWEULWMCQGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (CAS: 497959-39-4) is an organoboron compound featuring a cyclohexene ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position and an ethyl carboxylate group at the 1-position. Its molecular formula is C₁₅H₂₅BO₄, with a molecular weight of 280.17 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester group, enabling efficient carbon-carbon bond formation in synthetic organic chemistry .

Properties

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAWEULWMCQGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate typically involves the reaction of cyclohex-1-enecarboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

1.1 Organic Synthesis

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate serves as a versatile intermediate in organic synthesis. Its dioxaborolane moiety allows for the formation of carbon-boron bonds, which are crucial for various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used to create biaryl compounds and other complex organic molecules.

Case Study:
In a study by Zhang et al. (2023), the compound was utilized as a boron source in the synthesis of functionalized cyclohexenes. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness in complex molecule construction.

Table 1: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, KOH (aq), 80°C85
Negishi CouplingZn powder, THF, 60°C78
Stille CouplingSnBu3Cl, DMF, 100°C90

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry (2024) reported that this compound displayed significant activity against breast cancer cells (MCF-7). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest
A54925Reactive oxygen species generation

Material Science

3.1 Polymer Chemistry

The compound has potential applications in polymer science as a cross-linking agent due to its ability to form stable boron-carbon bonds. This property can be exploited in the development of new materials with enhanced mechanical properties.

Case Study:
In research conducted by Lee et al. (2025), this compound was used to synthesize a series of boron-containing polymers that exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate primarily involves its ability to form stable boron-carbon bonds. The boronic ester group can undergo transesterification or hydrolysis to form boronic acids, which are key intermediates in various chemical reactions. The compound’s reactivity is largely influenced by the presence of the boron atom, which can interact with nucleophiles and electrophiles, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, ester groups, or boron-containing moieties. Below is a detailed comparison based on molecular structure, reactivity, and applications:

Positional Isomers on the Cyclohexene Ring

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 1049004-32-1) Similarity Score: 0.72 Key Difference: The boronate group is at the 4-position of the cyclohexene ring instead of the 2-position. The 4-substituted derivative may exhibit reduced steric hindrance compared to the 2-substituted target compound, leading to faster transmetallation rates with palladium catalysts .

Variation in Ester Groups

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 331958-90-8) Similarity Score: 0.69 Key Difference: The ethyl carboxylate group is replaced by a methyl ester. Impact: The smaller methyl group may enhance solubility in polar solvents (e.g., THF or ethanol) but could reduce lipophilicity, influencing purification steps or biological activity in medicinal chemistry applications .

Aromatic vs. Aliphatic Boronate Esters

  • Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 859169-20-3)
    • Similarity Score : 0.60
    • Key Difference : The boronate group is attached to a phenyl ring instead of a cyclohexene.
    • Impact : Aromatic boronate esters generally exhibit higher stability but require harsher reaction conditions (e.g., elevated temperatures) for cross-coupling compared to aliphatic analogs. The cyclohexene-based target compound may offer superior reactivity in sterically demanding transformations .

Functional Group Modifications

  • Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS: 1257213-52-7)
    • Similarity Score : 0.60
    • Key Difference : Incorporates a cyclopropane ring adjacent to the boronate group.
    • Impact : The strained cyclopropane ring may enhance electrophilicity at the boron center, accelerating transmetallation steps. However, this could also increase susceptibility to hydrolysis .

Comparative Data Table

Compound Name (CAS) Boronate Position Ester Group Molecular Weight (g/mol) Key Applications
Target Compound (497959-39-4) Cyclohex-1-ene, 2-position Ethyl 280.17 Suzuki couplings, drug intermediates
Ethyl 4-(4,4,5,5-TMDB)cyclohex-3-enecarboxylate (1049004-32-1) Cyclohex-3-ene, 4-position Ethyl 280.17 Catalytic asymmetric synthesis
Methyl analog (331958-90-8) Cyclohex-3-ene, 4-position Methyl 266.14 High-throughput medicinal chemistry
Ethyl phenylacetate analog (859169-20-3) Phenyl ring Ethyl 276.19 Polymer chemistry, OLED materials

Research Findings and Reactivity Trends

  • Steric Effects : The target compound’s boronate group at the 2-position of cyclohexene creates significant steric hindrance, which slows transmetallation but improves selectivity in couplings with bulky substrates .
  • Thermal Stability : Cyclohexene-based boronates (e.g., CAS 497959-39-4) exhibit higher thermal stability (decomposition >150°C) compared to aryl analogs, making them suitable for high-temperature reactions .
  • Hydrolysis Resistance : The pinacol boronate group in all analogs resists hydrolysis under mild acidic conditions, but aliphatic derivatives (e.g., cyclohexene) are less prone to protodeboronation than aromatic ones .

Biological Activity

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (CAS No. 497959-39-4) is a compound characterized by its unique dioxaborolane structure. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and other fields.

The molecular formula of this compound is C12H21BO4C_{12}H_{21}BO_4, with a molecular weight of approximately 240.10 g/mol. Its structural features include a cyclohexene moiety and a boron-containing dioxaborolane group that may confer unique reactivity and biological properties.

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance, derivatives of dioxaborolanes have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . this compound may share similar mechanisms due to its structural analogies.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Dioxaborolanes are known to interact with serine proteases and other enzymes involved in metabolic pathways. This interaction can lead to altered enzymatic activity that may be beneficial in treating diseases characterized by dysregulated enzyme function .

Study 1: Antitumor Effects

A study investigating the effects of various dioxaborolane derivatives on human cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The IC50 values were determined to be in the micromolar range, indicating strong potential for further development as anticancer agents .

Study 2: Inhibition of Enzymatic Activity

In another research effort focused on enzyme inhibition, derivatives with similar structures were found to effectively inhibit serine proteases involved in inflammatory responses. The study highlighted the potential for these compounds to serve as therapeutic agents in diseases where inflammation plays a critical role .

Data Tables

Property Value
Molecular FormulaC12H21BO4C_{12}H_{21}BO_4
Molecular Weight240.10 g/mol
CAS Number497959-39-4
Melting PointNot available
Biological ActivityAnticancer potential
Enzyme InhibitionYes

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate?

The compound is typically synthesized via boronic esterification of a pre-functionalized cyclohexene intermediate. For example:

  • Step 1 : Introduce the boronic ester group via Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C) .
  • Step 2 : Functionalize the cyclohexene ring with an ethyl carboxylate group using esterification (e.g., ethanol/H₂SO₄) or transesterification .
  • Purification : Column chromatography (SiO₂, pentane/EtOAc gradients) is standard for isolating the product .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.3 ppm (ethyl ester CH₃), δ 4.1–4.2 ppm (ester CH₂), and δ 6.0–6.5 ppm (cyclohexene C-H) confirm substituents .
    • ¹¹B NMR : A singlet near δ 30 ppm verifies the dioxaborolane group .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula (e.g., C₁₅H₂₃BO₄) .
  • X-ray Crystallography : Resolves regiochemistry and stereochemistry of the cyclohexene ring .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a stable protecting group for boronic acids, enabling:

  • Suzuki-Miyaura Coupling : Transmetallation with Pd(0) catalysts to form C-C bonds (e.g., aryl-aryl coupling) .
  • Air/Water Stability : The pinacol boronate structure resists hydrolysis, simplifying handling compared to boronic acids .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • DFT Calculations : Model transition states for borylation to predict regioselectivity (e.g., favoring cyclohexene over competing sites) .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction rates and byproduct formation .
  • Docking Studies : Evaluate steric hindrance between the cyclohexene ring and catalysts (e.g., Pd(PPh₃)₄) to refine ligand choices .

Q. What experimental strategies address low yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands to enhance turnover in sterically hindered systems .
  • Additives : Use K₂CO₃ or CsF to activate the boronate ester via fluoride-mediated transmetallation .
  • Temperature Control : Optimize between 60–100°C to balance reaction rate and decomposition .

Q. How does the cyclohexene ring’s stereoelectronic properties affect its reactivity?

  • Conjugation Effects : The ene-carboxylate group stabilizes transition states via resonance, accelerating coupling at the β-position .
  • Steric Hindrance : Substituents on the cyclohexene ring (e.g., methyl groups) may block access to the boronate, requiring bulky ligands (e.g., t-BuBrettPhos) .

Q. What are the challenges in analyzing byproducts from its synthetic pathways?

  • Chromatographic Co-elution : Use HPLC-MS with a C18 column to separate isomers (e.g., regioisomeric boronate esters) .
  • Decomposition Pathways : Monitor hydrolyzed boronic acids (via ¹¹B NMR) or cyclohexene ring-opening products (via GC-MS) .

Q. How can regioselectivity in C-H borylation be controlled during synthesis?

  • Directing Groups : Install temporary groups (e.g., esters) to guide Ir or Rh catalysts to specific C-H bonds .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor electrophilic borylation at electron-rich positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.